

2-Fluorobutane vs 1-Fluorobutane properties

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Compound Focus: 2-Fluorobutane

CAS No.: 359-01-3

Cat. No.: S617584

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Property Comparison Table

The following table summarizes the key differences between these two structural isomers.

Property	1-Fluorobutane	2-Fluorobutane
IUPAC Name	1-Fluorobutane [1]	2-Fluorobutane [2]
CAS Number	[1]	359-01-3 [2]
Molecular Formula	C ₄ H ₉ F [1]	C ₄ H ₉ F [2]
Molar Mass	76.114 g·mol ⁻¹ [1]	76.11 g·mol ⁻¹ [2]
Appearance	Liquid [1]	Information Missing
Density	0.779 g/cm ³ [1]	Information Missing
Boiling Point	32–33 °C [1]	Information Missing
Chirality	Achiral (no chiral center) [3]	Chiral (carbon 2 is a stereocenter) [3] [4]
Rotational Barrier (CH ₂ F)	19.7 kJ/mol [5]	Information Missing
Rotational Barrier (CH ₃)	Not Applicable	26.1 kJ/mol [5]

Detailed Analysis of Key Differences

The data reveals fundamental distinctions that impact their application in research.

Molecular Structure and Chirality

This is the most significant difference between the two compounds:

- **1-Fluorobutane** is an **achiral** molecule. Its second carbon atom is bonded to two hydrogen atoms, so it does not have four different substituents and is not optically active [3].
- **2-Fluorobutane** is a **chiral** molecule. The second carbon atom is bonded to four different groups: a fluorine atom, a hydrogen atom, a methyl group (-CH₃), and an ethyl group (-CH₂CH₃). This means it exists as two enantiomers, (R)-**2-fluorobutane** and (S)-**2-fluorobutane**, which are non-superimposable mirror images of each other [3] [4]. This chirality is critical in drug development, as different enantiomers can have vastly different biological activities.

Internal Rotational Barriers

The NIST database provides quantitative data on the energy barriers for internal rotation around specific bonds, which reflects the steric and electronic environment of the molecule [5].

- The barrier for the **CH₂F- rotor** (relevant to 1-fluorobutane) is calculated as **19.7 kJ/mol**.
- The barrier for a **CH₃- rotor** attached to a CH(F) group (relevant to **2-fluorobutane**) is higher, at **26.1 kJ/mol**. This suggests that rotation of the methyl group in **2-fluorobutane** is more sterically hindered compared to the rotation of the fluoromethyl group in 1-fluorobutane.

Synthesis and Experimental Protocols

The literature describes distinct synthetic routes for each isomer.

Synthesis of 1-Fluorobutane

1-Fluorobutane can be synthesized through halogen exchange reactions [1]:

- **Reagents:** 1-bromobutane and mercury(II) fluoride.
- **Alternative Reagents:** 1-bromobutane and potassium fluoride in ethylene glycol [1].
- **Procedure:** The reaction is typically carried out under controlled conditions, likely involving heating to facilitate the substitution of bromine with fluorine.

Synthesis of 2-Fluorobutane

A modern synthesis method for **2-fluorobutane** is described using a deoxyfluorination reaction [2]:

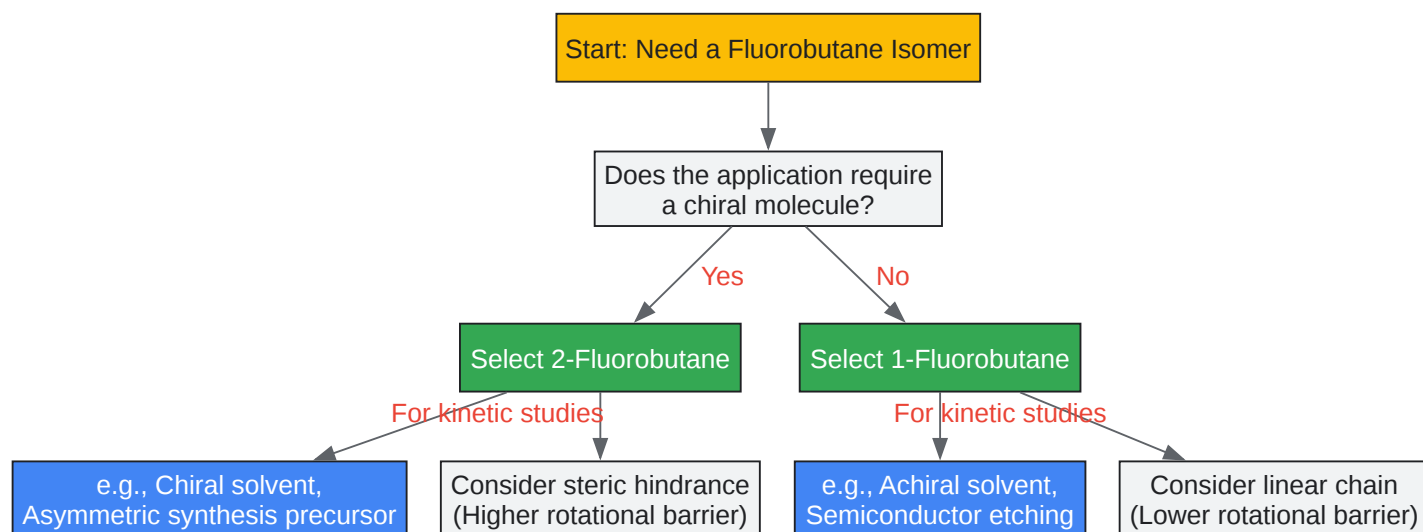
- **Reagents:** 2-butanol, methanesulfonyl fluoride (as a fluorinating agent), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base.
- **Procedure:**
 - A 300 ml glass reactor equipped with a stirrer, dropping funnel, thermometer, and cold trap is charged with 2-butanol and DBU.
 - The system is placed under an inert nitrogen atmosphere and heated to 60°C.
 - Methanesulfonyl fluoride is added dropwise over about one hour.
 - After addition, the reaction continues at 60°C for 5 hours, then the temperature is increased to 100°C for 1 hour.
 - The product, **2-fluorobutane**, is distilled off and collected in a receiver cooled with a dry ice-ethanol bath.
- **Yield:** 71.2% [2].

Chemical Reactivity

Research into the gas-phase elimination reactions of **2-fluorobutane** provides insight into its reactivity compared to its chloro-analog. A study investigated reactions with various bases (e.g., F^- , HO^- , NH_2^-) and found that the **regioselectivity** (whether the more or less substituted alkene is formed) is tied to the nature of the transition state in the E2 elimination mechanism [6]. This fundamental reactivity data is crucial for predicting and controlling its behavior in synthetic pathways.

Workflow for Research Application

The diagram below outlines a decision workflow for selecting and applying these compounds in a research setting, based on their distinct properties.



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Key Considerations for Researchers

- **Chirality is Paramount:** For any research related to pharmacology or asymmetric synthesis, **2-fluorobutane** is the relevant compound due to its chiral center. You must account for its enantiomeric form ((R) or (S)).
- **Data Gaps:** Noticeable gaps exist in the directly comparable physical property data (e.g., boiling points, densities) for these two isomers. Experimental determination or consultation of specialized chemical databases may be necessary.
- **Synthetic Accessibility:** The cited methods offer reliable synthetic routes. The choice of method may depend on the availability of starting materials (1-bromobutane vs. 2-butanol) and safety considerations regarding reagents.

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References

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